molecular formula C19H16O2 B15063969 1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one CAS No. 51358-00-0

1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one

Cat. No.: B15063969
CAS No.: 51358-00-0
M. Wt: 276.3 g/mol
InChI Key: DCEBKWBPKLRFCV-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one is a ketone derivative featuring a 4-methylphenyl group attached to a carbonyl carbon and a naphthalen-1-yloxy substituent on the adjacent carbon. Its structure combines aromatic and polycyclic systems, which confer unique physicochemical properties. For example, naphthalene-based chalcones () and aryloxyacetic acid derivatives () demonstrate herbicidal and antimicrobial activities, indicating possible utility for the target compound in similar domains .

Properties

CAS No.

51358-00-0

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

1-(4-methylphenyl)-2-naphthalen-1-yloxyethanone

InChI

InChI=1S/C19H16O2/c1-14-9-11-16(12-10-14)18(20)13-21-19-8-4-6-15-5-2-3-7-17(15)19/h2-12H,13H2,1H3

InChI Key

DCEBKWBPKLRFCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yloxy)-1-(p-tolyl)ethanone typically involves the reaction of 1-naphthol with p-tolylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-naphthol attacks the carbonyl carbon of p-tolylacetyl chloride, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yloxy)-1-(p-tolyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(naphthalen-1-yloxy)-1-(p-tolyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yloxy)-1-(p-tolyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one with six analogs, highlighting molecular features, substituent effects, and applications.

Compound Name Molecular Weight Key Substituents/Functional Groups Applications/Findings Solubility/Stability Insights References
1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one (Target Compound) 292.34 (calc.) 4-Methylphenyl, naphthalen-1-yloxy, ketone Hypothesized herbicidal/antimicrobial activity based on analogs Likely low water solubility (lipophilic) N/A
1-(4-Methylphenyl)-2-(2,2,2-trifluoroethoxy)ethan-1-one 232.2 4-Methylphenyl, trifluoroethoxy Cataloged as a specialty chemical; potential metabolic stability due to CF₃ group High lipophilicity
2-((1-Bromonaphthalen-2-yl)oxy)-1-(5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-one ~465.3 (calc.) Bromonaphthalenyloxy, trifluoromethylpyrazole, ketone Herbicidal activity demonstrated in aryloxyacetic acid derivatives Moderate solubility in polar aprotic solvents
1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethan-1-one 220.66 Chloro, hydroxyl, naphthalene Precursor for chalcone synthesis; enhanced reactivity via Cl and -OH groups Improved solubility due to -OH group
1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one 179.22 4-Hydroxyphenyl, methylamino Potential CNS activity (aminoalkylated ketones); basicity affects solubility Soluble in acidic aqueous media
1-(4-Methoxyphenyl)ethan-1-one 150.17 Methoxyphenyl, ketone Fragrance industry; simple aromatic ketone with low steric hindrance Moderate solubility in organic solvents
1-(3,4-Dichlorophenyl)-2-({5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]naphthalen-1-yl}oxy)ethan-1-one 534.21 Dichlorophenyl, naphthalenyloxy, ketone High lipophilicity; potential pesticidal use (chlorinated analogs) Extremely low water solubility

Key Observations from Comparative Analysis:

Substituent Effects :

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance stability and lipophilicity but reduce aqueous solubility. For instance, the trifluoroethoxy derivative () is highly lipophilic, favoring membrane permeability in biological systems .
  • Hydroxyl groups (e.g., ) improve solubility but may increase susceptibility to oxidative degradation .

Biological Activity: Naphthalenyloxy and aryloxy groups () correlate with herbicidal and pesticidal activities due to their ability to disrupt plant enzymatic pathways . Aminoalkylated derivatives () show promise in neurological applications, leveraging their basicity for receptor interactions .

Synthetic Utility: Chlorinated naphthalenone derivatives () serve as intermediates for chalcone synthesis, highlighting the reactivity of the ketone group in condensation reactions .

Research Findings and Implications

  • Herbicidal Potential: Aryloxyacetic acid derivatives with bromonaphthalenyloxy groups () exhibit potent herbicidal activity, suggesting that the target compound’s naphthalenyloxy moiety could be optimized for agrochemical applications .
  • Chalcone Synthesis: The chloro-hydroxynaphthalenone analog () demonstrates the utility of naphthalene-based ketones in constructing bioactive chalcones, which are known for anticancer and anti-inflammatory properties .
  • Metabolic Stability : Trifluoroethoxy-substituted compounds () show enhanced metabolic resistance, a trait valuable in drug design to prolong half-life .

Biological Activity

1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one, also known as 2-(naphthalen-1-yloxy)-1-(p-tolyl)ethanone, is an organic compound that has garnered interest due to its potential biological activities. This article aims to consolidate the findings related to its biological activity, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C19H16O2
  • Molecular Weight : 276.3 g/mol
  • CAS Number : 51358-00-0
  • IUPAC Name : 1-(4-methylphenyl)-2-naphthalen-1-yloxyethanone

Synthesis

The compound is synthesized through the reaction of 1-naphthol with p-tolylacetyl chloride in the presence of a base like pyridine. The mechanism involves nucleophilic substitution where the hydroxyl group of 1-naphthol attacks the carbonyl carbon of p-tolylacetyl chloride, forming the desired product.

Antimicrobial Properties

Research indicates that compounds similar to 1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one exhibit antimicrobial properties. The presence of naphthalene and methylphenyl groups contributes to their efficacy against various bacterial strains. For instance, derivatives containing naphthalene rings have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Studies have demonstrated that this compound may possess anticancer properties. In vitro assays have shown cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colorectal cancer). The compound's mechanism appears to involve induction of apoptosis and cell cycle arrest in the sub-G1 phase, indicating its potential as a chemotherapeutic agent .

The biological activity of 1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one is attributed to its ability to interact with molecular targets such as enzymes and receptors. This interaction can modulate various signaling pathways, leading to physiological effects such as apoptosis in cancer cells or inhibition of bacterial growth. The specific pathways involved are still under investigation but may include oxidative stress induction and disruption of cellular homeostasis .

Comparative Analysis

To better understand the unique properties of 1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one, a comparison with similar compounds is essential.

Compound NameStructureBiological Activity
2-(naphthalen-1-yloxy)-1-(phenyl)ethanoneStructureModerate cytotoxicity
2-(naphthalen-1-yloxy)-1-(m-tolyl)ethanoneStructureAntimicrobial activity
2-(naphthalen-1-yloxy)-1-(o-tolyl)ethanoneStructureAnticancer properties

Case Studies

Recent studies have highlighted the potential of this compound in drug development:

  • Cytotoxicity Study : A series of naphthoquinone-benzamide derivatives were synthesized and evaluated for their cytotoxic activity. Among these, compounds with structural similarities to 1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one showed enhanced potency against cancer cell lines compared to standard treatments like cisplatin .
  • Mechanistic Insights : Research into the apoptotic pathways activated by this compound revealed that it induces mitochondrial dysfunction and reactive oxygen species (ROS) generation, leading to cell death in cancerous cells .

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